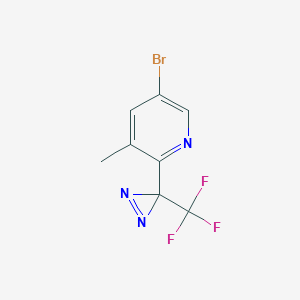

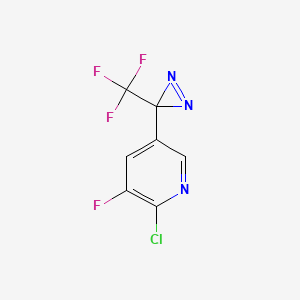

2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Descripción general

Descripción

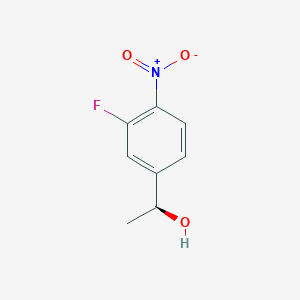

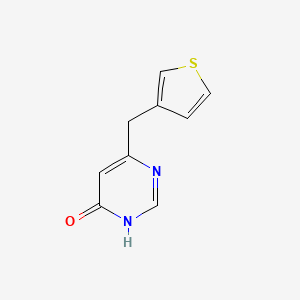

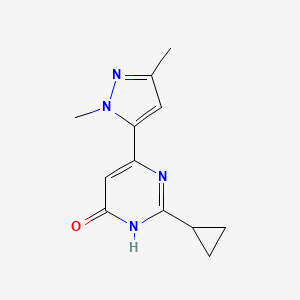

2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .

Synthesis Analysis

The synthesis of 2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine involves a reaction with 6-chloro-5-fluoro-nicotinic acid . The mixture is heated at 120° for eight hours. After cooling to 25°, the bomb is vented and the contents poured onto ice. The solution is neutralized with saturated Na2CO3 solution and extracted with CH2Cl2. The organic layer is dried over Na2SO4, filtered and the solvent distilled off on a steam bath. The residue is distilled at 115° (760 mm) to yield 1.4 g (23% yield) of 2-chloro-3-fluoro-5-trifluoromethylpyridine .Molecular Structure Analysis

The empirical formula of 2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is C6H2ClF4N . Its molecular weight is 199.53 .Physical And Chemical Properties Analysis

The boiling point of 2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is predicted to be 157.4±35.0 °C . Its density is predicted to be 1.507±0.06 g/cm3 . The compound should be stored at 2-8°C . Its pKa is predicted to be -2.76±0.10 .Aplicaciones Científicas De Investigación

Synthesis of Aromatic Trifluoromethyl Compounds

A foundational study demonstrated the use of chlorotrifluoromethyl-1-diazirine as a source of chlorotrifluoromethyl carbene, which, when added to cyclic dienes, leads to the formation of trifluoromethylated six-membered aromatic compounds. This method offers a novel approach for the synthesis of aromatic trifluoromethyl compounds, which are challenging to produce using traditional methods. This reaction pathway notably introduces a trifluoromethyl group to a five-membered ring with one carbon atom under ring expansion, providing a unique method for synthesizing aromatic trifluoromethyl compounds (Kobayashi et al., 1981).

Development of Pharmaceuticals and Agrochemicals

Another critical application involves the compound's role in synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, an important intermediate in producing pesticides. This review highlights the various synthesis processes for 2,3-dichloro-5-trifluoromethyl pyridine, evaluating the efficiency of each method. Such intermediates are crucial in developing new pesticides that offer enhanced efficacy and environmental compatibility (Lu Xin-xin, 2006).

Innovative Fluorination Techniques

Recent research has introduced a novel and safe method for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines using silver(II) fluoride. This technique is particularly significant for incorporating fluorine atoms into heterocycles, a common strategy to modify the physical, chemical, and biological properties of pharmaceuticals and agrochemical compounds. The fluorination occurs adjacent to nitrogen, underlining the method's specificity and potential to produce medicinally relevant compounds efficiently (Fier & Hartwig, 2013).

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-3-fluoro-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4N3/c8-5-4(9)1-3(2-13-5)6(14-15-6)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGGXVGODDPCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487143.png)